5-bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol
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Overview
Description
Preparation Methods
The synthesis of 5-bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol involves several steps. One common method includes the halogenation of a suitable precursor, followed by fluorination and subsequent hydroxylation . The specific reaction conditions, such as temperature, pressure, and choice of solvents, can vary depending on the desired yield and purity of the final product . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
5-Bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
5-Bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol can be compared with other halogenated and fluorinated compounds, such as:
1-Bromo-2-chloro-1,1,2-trifluoro-3-pentene: Similar in structure but differs in the position of the halogen and fluorine atoms.
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene: A closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific arrangement of halogen and fluorine atoms, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
5-bromo-4-chloro-4,5,5-trifluoropent-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClF3O/c6-5(9,10)4(7,8)2-1-3-11/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTVUYYZZUWBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(F)(F)Br)(F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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